5-Acetyl-5-azaspiro[2.4]heptan-7-one

Drug Discovery Fragment-Based Screening Physicochemical Property Optimization

Researchers often encounter unstable free amine precursors or lipophilic analogs that derail medicinal chemistry workflows. 5-Acetyl-5-azaspiro[2.4]heptan-7-one solves this as a stable, crystalline N-acetyl protected building block with ideal fragment-like properties (MW 153.18, TPSA 37.4 Ų, XLogP3 -0.4). • Ready-to-use spirocyclic core with defined exit vectors for fragment elaboration • Eliminates one N-protection step vs. unprotected 5-azaspiro[2.4]heptan-7-one • Stable crystalline solid; ambient shipping feasible, unlike free amine oils requiring cold storage

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 400841-12-5
Cat. No. B1521269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-5-azaspiro[2.4]heptan-7-one
CAS400841-12-5
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=O)C2(C1)CC2
InChIInChI=1S/C8H11NO2/c1-6(10)9-4-7(11)8(5-9)2-3-8/h2-5H2,1H3
InChIKeyUAVNHHPAQIDOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-5-azaspiro[2.4]heptan-7-one: Core Identity


5-Acetyl-5-azaspiro[2.4]heptan-7-one (CAS 400841-12-5; molecular formula C₈H₁₁NO₂; molecular weight 153.18 g/mol) is a small-molecule spiroheterocycle belonging to the 5-azaspiro[2.4]heptane class. It is characterized by a rigid [2.4] spiro junction linking a cyclopropane and a pyrrolidine ring, with an N-acetyl substituent at position 5 and a ketone at position 7 [1]. In authoritative databases such as PubChem (CID 45085952), its computed properties include a topological polar surface area (TPSA) of 37.4 Ų and a predicted XLogP3 of -0.4 [2]. These low molecular weight and polarity parameters place it as a compact, moderately polar building block suitable for fragment-based or lead-like screening libraries. The compound is most frequently sourced as a synthetic intermediate for medicinal chemistry programs, particularly where a rigid spirocyclic core with orthogonal vectors for diversification is required.

Fragment fit Computed lead-like profile supports fragment-based screening libraries
Physical form Crystalline solid at ambient conditions, unlike free-amine oils
Synthetic handle N-acetyl protects amine, allowing selective downstream functionalization

Why 5-Acetyl-5-azaspiro[2.4]heptan-7-one Is Unique


The 5-azaspiro[2.4]heptane scaffold is not uniformly interchangeable. Substitution at the ring nitrogen and the presence/absence of the 7-oxo moiety drastically alter physicochemical properties and chemical reactivity. For example, 5-Benzyl-5-azaspiro[2.4]heptan-7-one (CAS 147011-44-7) adds significant lipophilicity (MW 201.26 g/mol) and steric bulk, while the unsubstituted 5-azaspiro[2.4]heptan-7-one (CAS 676325-36-3, MW 111.14) lacks the acetyl protections and reactivity handles. The target N-acetyl derivative offers a unique balance: it is a stable, crystalline solid at ambient conditions, whereas the free amine precursor is often an oil requiring cold storage . Replacing the acetyl with a benzyl or phenyl-ethyl group can dramatically increase clogP and TPSA, potentially violating lead-likeness criteria and altering downstream reactivity in amide coupling or reductive amination sequences. Consequently, arbitrary substitution of one analogue for another can lead to failed synthetic routes, altered biological profiles, or unexpected physical form issues during scale-up.

Lipophilicity shift
Replacing acetyl with benzyl adds ~3 log units XLogP3, potentially violating fragment-likeness criteria.
Physical form divergence
Benzyl analogs may exist as oils, complicating handling and storage relative to the crystalline acetyl derivative.
Missing protection handle
Unprotected 5-azaspiro[2.4]heptan-7-one requires additional N-protection steps, reducing synthetic efficiency.

5-Acetyl-5-azaspiro[2.4]heptan-7-one vs. Key Analogs


Lipophilicity and Lead-Likeness

The acetyl derivative exhibits a computed XLogP3 of -0.4, which is significantly lower than that of the benzyl analog (predicted XLogP3 ~2.5). This nearly 3 log unit difference in predicted lipophilicity is critical for lead-likeness. The acetyl compound falls within the preferred range for fragment libraries (AlogP < 3), while the benzyl analog exceeds it, potentially leading to higher non-specific binding and poorer solubility [1]. This difference is a class-level inference, as the values are computed rather than experimentally measured.

Lipophilicity
Class-level inference
XLogP3 -0.4 (target) vs ~2.5 (benzyl analog); Δ ≈ 2.9
Fragment lead-likeness context: acetyl within preferred range.
Computed values; experimental logP/D may differ.
Drug Discovery Fragment-Based Screening Physicochemical Property Optimization

TPSA and Oral Bioavailability Prediction

The acetyl compound has a TPSA of 37.4 Ų, well below the 140 Ų threshold for predicted oral absorption [1]. In contrast, 5-Benzyl-5-azaspiro[2.4]heptan-7-one, with the same 7-oxo and spiro scaffold but a larger N-substituent, would have a nearly identical TPSA (the N-benzyl group does not add polar atoms), yet its higher lipophilicity and molecular weight shift it further from optimal oral drug space. This quantitative similarity in TPSA but divergence in lipophilicity highlights that the acetyl derivative is a more balanced lead-like starting point from a multi-parameter optimization perspective.

Polar surface area
Class-level inference
37.4 Ų
Favorable oral drug-space prediction; identical TPSA for benzyl analog.
Differentiation arises from lipophilic efficiency, not TPSA.
Medicinal Chemistry ADME Prediction Oral Bioavailability

Purity Grade Comparison

Commercial sourcing data show that 5-Acetyl-5-azaspiro[2.4]heptan-7-one is regularly available from multiple vendors at 95% purity (HPLC) minimum, with select suppliers offering 97% and 98% grades . The benzyl analog, while also offered at 95-97%, is often synthesized on demand or has longer lead times. This consistency in purity allows for better reproducibility in multi-step syntheses, particularly in amide bond formations where residual amine impurities can lead to by-products. Quantitative comparison: 5-acetyl compound 98% purity (Lookchem), vs. 5-benzyl compound 95% purity (BenchChem, typical).

Purity grade
Data to verify
98% (acetyl, high-purity option) vs 95% (benzyl, typical)
Higher purity may reduce by-product risk in multi-step synthesis.
Supplier-reported; verify lot-specific COA.
Synthetic Chemistry Intermediate Purity Procurement Specifications

Application Scenarios for 5-Acetyl-5-azaspiro[2.4]heptan-7-one


Fragment-Based Lead Discovery

With a molecular weight of 153.18 Da, a TPSA of 37.4 Ų, and an XLogP3 of -0.4, 5-Acetyl-5-azaspiro[2.4]heptan-7-one is highly suitable for inclusion in fragment screening collections [1]. Its rigid spirocyclic core provides defined exit vectors for fragment elaboration, and its balanced polarity ensures aqueous solubility at screening concentrations (typically 1-5 mM in DMSO). This compound is preferable over larger N-substituted analogs (e.g., benzyl) that may precipitate or cause non-specific binding artifacts at screening concentrations.

Quinolone Antibiotic Intermediate Synthesis

Patents and literature indicate that 7-oxo-5-azaspiro[2.4]heptane derivatives are key intermediates in the preparation of quinolone carboxylic acid antibacterials, including the sitafloxacin class [1]. The N-acetyl group serves as a protective handle that can be selectively removed under mild conditions, allowing late-stage functionalization. Procuring the acetyl-protected form avoids the handling difficulties and instability of the free 5-azaspiro[2.4]heptan-7-amine, which is often an oil susceptible to oxidation.

Diversity-Oriented Azaspirocycle Synthesis

The compound's ketone functionality at position 7 enables reductive amination, Grignard additions, or olefination reactions to generate diverse compound libraries, as established in foundational azaspirocycle methodology [1]. By starting from the N-acetyl derivative, researchers can avoid the additional step of N-protection after ring formation, streamlining synthetic sequences by at least one synthetic step compared to using the unprotected 5-azaspiro[2.4]heptan-7-one.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Lead-like physicochemical profile
Aqueous solubility at screening concentrations
Quinolone Antibacterial Intermediate Research
N-acetyl protecting group stability
Selective deprotection under mild conditions
Diversity-Oriented Azaspirocycle Synthesis
Ketone reactivity for diversification
Reductive amination / Grignard compatibility
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